molecular formula C7H16N2O2 B13094783 Propyl(3-aminopropyl)carbamate

Propyl(3-aminopropyl)carbamate

Cat. No.: B13094783
M. Wt: 160.21 g/mol
InChI Key: DLDONUHCWSLKOX-UHFFFAOYSA-N
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Description

Propyl(3-aminopropyl)carbamate is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the 3-aminopropyl carbamate structure have been investigated for their potential anti-inflammatory properties . Research on related indoline-3-(3-aminopropyl) carbamates has shown they can significantly reduce pro-inflammatory cytokines, such as TNF-α and IL-6, in models of LPS-induced lung injury . The mechanism of action for such compounds involves the inhibition of key inflammatory pathways, including the phosphorylation of p38 MAPK and the nuclear translocation of transcription factors AP-1 and NF-κB . Furthermore, some carbamate derivatives can inhibit acetylcholinesterase (AChE), which may indirectly contribute to an anti-inflammatory effect via the cholinergic pathway . The carbamate group is a stable and versatile motif in drug design, often used as a peptide bond surrogate to improve metabolic stability and membrane permeability . As a reagent, this compound serves as a valuable building block for the synthesis of more complex molecules and for exploring new therapeutic agents. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

propyl N-(3-aminopropyl)carbamate

InChI

InChI=1S/C7H16N2O2/c1-2-6-11-7(10)9-5-3-4-8/h2-6,8H2,1H3,(H,9,10)

InChI Key

DLDONUHCWSLKOX-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NCCCN

Origin of Product

United States

Synthetic Methodologies for Aminopropyl Carbamate Derivatives

Strategies for Carbamate (B1207046) Formation

The formation of the carbamate linkage is the cornerstone of synthesizing compounds like propyl(3-aminopropyl)carbamate. Traditional and modern approaches offer various pathways to achieve this transformation.

Direct Reactions with Carbonic Acid Derivatives

The classical approach to carbamate synthesis often involves the use of carbonic acid derivatives. researchgate.net These reagents, while effective, can be hazardous, prompting the development of safer alternatives.

One of the most common methods involves the reaction of an amine with a chloroformate, such as propyl chloroformate, in the presence of a base. This reaction is typically straightforward and provides the desired carbamate in good yield. Another approach utilizes phosgene (B1210022) or its derivatives, which are highly reactive but also highly toxic. researchgate.net

A more contemporary and safer alternative involves the use of dialkyl carbonates or alkyl phenyl carbonates. researchgate.net For instance, the reaction of 3-aminopropanol with a suitable propyl carbonate derivative can yield propyl(3-hydroxypropyl)carbamate, which can then be further functionalized to introduce the terminal amino group. The use of reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) is also prevalent for the introduction of a Boc-protecting group, which can be subsequently removed to yield the free amine. mdpi.comgoogle.com

The reaction of amines with carbon dioxide to form a carbamic acid intermediate, which is then trapped with an electrophile, represents a greener approach. organic-chemistry.orgnih.gov However, the lower nucleophilicity of the carbamate anion compared to the starting amine can present challenges in achieving selective N-alkylation. nih.gov

Chloroformate-Free Approaches for Organic Carbamate Synthesis

Concerns over the toxicity of chloroformates have spurred the development of chloroformate-free synthetic routes for carbamates. These methods often prioritize greener reagents and milder reaction conditions.

One notable strategy is the oxidative carbonylation of amines. This process involves the reaction of an amine, carbon monoxide, an alcohol, and an oxidizing agent in the presence of a catalyst. sci-hub.se Palladium-based catalysts, often in conjunction with an iodide co-catalyst, have proven effective for this transformation. sci-hub.se

Another innovative approach is the three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org This method, often facilitated by a base like cesium carbonate and a phase-transfer catalyst such as tetrabutylammonium (B224687) iodide (TBAI), allows for the direct synthesis of carbamates under mild conditions. organic-chemistry.org

Rearrangement reactions, such as the Curtius and Hofmann rearrangements, also provide chloroformate-free pathways to carbamates. nih.gov The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which is then trapped by an alcohol to form the carbamate. organic-chemistry.orgnih.gov Similarly, the Hofmann rearrangement of a primary amide in the presence of an oxidant and an alcohol can yield the corresponding carbamate. nih.gov

Enzyme-catalyzed reactions are also emerging as a green alternative. For example, Candida antarctica lipase (B570770) B (CaLB) has been used to catalyze the aminolysis of carbonates to form carbamates in a continuous flow system. unimi.it

Synthesis of Aminopropyl Chain Functionalized Carbamates

The synthesis of this compound specifically requires the construction of the aminopropyl chain and the subsequent regioselective formation of the carbamate.

Generation of Aminopropyl Moieties

The 3-aminopropyl group can be introduced through various synthetic precursors. A common starting material is 1,3-diaminopropane (B46017). google.com To achieve selective functionalization, one of the amino groups is often protected. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for this purpose. The reaction of 1,3-diaminopropane with di-tert-butyl dicarbonate (Boc₂O) can yield mono-Boc-protected 1,3-diaminopropane, also known as tert-butyl (3-aminopropyl)carbamate. google.comresearchgate.netmedchemexpress.com This intermediate then has a free primary amine ready for further reaction.

Another precursor is 3-aminopropan-1-ol. The hydroxyl group can be converted to a leaving group, followed by nucleophilic substitution with an amine or azide, which can then be reduced to the primary amine. Alternatively, the amino group can be protected first, followed by modification of the hydroxyl group.

Regioselective and Stereoselective Synthesis of Carbamate Scaffolds

Achieving regioselectivity is crucial when working with molecules containing multiple reactive sites, such as diamines or amino alcohols. In the synthesis of this compound from 1,3-diaminopropane, the use of a protecting group strategy is essential for selective carbamate formation on one of the amino groups.

For instance, after the synthesis of mono-Boc-protected 1,3-diaminopropane, the remaining free amino group can be reacted with propyl chloroformate to form the desired propyl carbamate. Subsequent deprotection of the Boc group under acidic conditions would then yield this compound.

Stereoselectivity becomes a factor when chiral centers are present in the molecule. While this compound itself is achiral, the synthetic principles can be extended to chiral aminopropyl carbamate derivatives. The use of chiral catalysts or chiral starting materials can be employed to control the stereochemical outcome of the reaction.

Catalytic Systems in Aminopropyl Carbamate Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability in the production of carbamates.

Various metal-based catalysts have been investigated for carbamate synthesis. Palladium catalysts are prominent in oxidative carbonylation reactions. sci-hub.se Nickel-based catalysts have also shown promise in the dehydrative formation of urethanes from carbon dioxide, amines, and alcohols. acs.org The addition of ligands, such as bipyridines and phenanthrolines, can significantly enhance the catalytic activity. acs.org Zirconium(IV) catalysts, in the presence of additives like 2-hydroxypyridine, can facilitate the exchange reaction between dialkyl carbonates and amines to produce carbamates. organic-chemistry.org

Organocatalysis offers a metal-free alternative for carbamate synthesis. For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to capture CO₂ and catalyze its reaction with amines and a silicon-based reagent to form carbamates. organic-chemistry.org

Biocatalysis, as mentioned earlier, is a growing field in carbamate synthesis. Immobilized enzymes like Candida antarctica lipase B (CaLB) can be used in packed-bed reactors for the continuous flow synthesis of carbamates, offering advantages in terms of reaction time and purification efficiency. unimi.it

Below is a table summarizing some of the catalytic systems used in carbamate synthesis:

Catalyst SystemReactantsProductReference
Palladium/IodideAmine, CO, Alcohol, O₂Carbamate sci-hub.se
Nickel(II) acetate/Bidentate LigandAmine, CO₂, AlcoholUrethane (B1682113) acs.org
Zirconium(IV)/2-HydroxypyridineDialkyl Carbonate, AmineCarbamate organic-chemistry.org
DBU/Si(OMe)₄Amine, CO₂Carbamate organic-chemistry.org
Candida antarctica lipase B (CaLB)Carbonate, AmineCarbamate unimi.it

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of aminopropyl carbamate derivatives necessitates rigorous process optimization to ensure efficiency, cost-effectiveness, and product quality. Key considerations involve reaction conditions, purification methods, and the adoption of modern manufacturing technologies.

For derivatives like tert-butyl (3-aminopropyl)carbamate, the synthesis typically involves the reaction of a diamine with a chloroformate or dicarbonate under controlled conditions. Optimization often focuses on temperature control, as low temperatures (e.g., 0–5°C) are crucial for minimizing side reactions when using reactive agents like tert-butyl chloroformate. The choice of solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and the base, like triethylamine, are also critical parameters that need to be fine-tuned for large-scale operations.

A significant advancement in scaling up carbamate synthesis is the use of continuous flow reactors. This approach offers superior control over reaction parameters such as temperature and mixing, leading to higher yields and improved product purity compared to traditional batch processes. Flow chemistry can be particularly advantageous for managing exothermic reactions and improving safety. A telescoped flow process, combining reaction and in-line purification, has been successfully demonstrated for producing carbamate building blocks on a 100 mmol scale with high yields (85%). beilstein-journals.org This method can employ scavenger columns packed with resins like Amberlyst A21 and A15 to remove impurities and unreacted reagents, streamlining the purification process. beilstein-journals.org

Purification is a critical step in achieving the high purity required for pharmaceutical and other applications. While laboratory methods often rely on silica (B1680970) gel chromatography, industrial scale-up may necessitate more efficient techniques like crystallization to be economically viable. The selection of an appropriate synthetic route is also paramount for scalability; for instance, routes utilizing tert-butoxycarbonyl (Boc) protecting groups are often favored for their straightforward reaction conditions and high yields, making them amenable to industrial production.

Modern synthetic methods aim to reduce environmental impact by minimizing the use of hazardous reagents and solvents. researchgate.net Strategies include the direct use of carbon dioxide (CO2) as a C1 source with reagents like cesium carbonate, which offers a greener alternative to phosgene derivatives. acs.org

ParameterOptimization StrategyRationale / OutcomeSource(s)
Reaction Technology Continuous Flow ReactorsEnhanced control over temperature and mixing; higher yields and purity; improved safety for exothermic reactions. beilstein-journals.org
Temperature Low Temperature (0-5 °C)Minimizes side-reactions, particularly when using highly reactive chloroformates.
Purification In-line Scavenger ResinsSimplifies workup by removing excess reagents and by-products in a continuous process. beilstein-journals.org
Purification CrystallizationOften more economical and scalable for achieving high purity in industrial production compared to chromatography.
Reagents Use of CO₂Provides a safer, greener alternative to hazardous reagents like phosgene for forming the carbamate moiety. acs.org
Protecting Groups Boc-protection StrategyFavored for scalability due to high-yielding, straightforward reaction conditions.

Synthesis of Isotopically Labeled Aminopropyl Carbamate Analogues

The synthesis of isotopically labeled analogues of aminopropyl carbamates is essential for various research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in mass spectrometry. Labeling can be achieved with both stable isotopes (e.g., ²H, ¹³C, ¹⁵N) and radioisotopes (e.g., ³H, ¹¹C).

Stable Isotope Labeling: Deuterium (B1214612) (²H or D) labeling is a common strategy. A series of deuterated isotopologues of tert-butyl (3-aminopropyl)carbamate (D0, D2, D4, D6) have been synthesized. acs.org The synthesis starts with the corresponding isotopologue of 1,3-diaminopropane, which is reacted with tert-butyl phenyl carbonate in refluxing ethanol (B145695). This method allows for the controlled incorporation of deuterium atoms onto the propyl chain. acs.org

Nitrogen-15 (¹⁵N) labeling is crucial for NMR-based structural and binding studies. researchgate.net The synthesis of ¹⁵N-labeled compounds can be achieved by using ¹⁵N-labeled precursors, such as [¹⁵N]NH₄Cl, during the formation of the amine functional groups. nih.gov For instance, ¹⁵N solid-state NMR has been used to study the reaction of CO₂ with surface amine groups, demonstrating the formation of carbamate and carbamic acid species. researchgate.net

Carbon-13 (¹³C) labeling is valuable for mechanistic studies and NMR analysis. The introduction of a ¹³C label can be accomplished by using ¹³C-labeled reagents. For example, ¹³C-labeled CO₂ can be reacted with amines to form ¹³C-carbamates, allowing the carbonyl carbon to be tracked spectroscopically. researchgate.net The synthesis of [¹³C, ¹⁵N]-labeled urethane has also been reported, highlighting methods for dual labeling. medchemexpress.com

Radioisotope Labeling: Carbon-11 (¹¹C), a positron emitter with a short half-life (t½ ≈ 20.4 min), is widely used in Positron Emission Tomography (PET) tracers. The synthesis of ¹¹C-labeled carbamates can be achieved through several rapid methods. One approach involves the direct incorporation of [¹¹C]CO₂ by reacting it with an amine and an appropriate precursor. nih.gov An alternative, high-yield method is the [¹¹C]methyl-triflate mediated methylation of a pre-formed carbamino acid adduct. nih.gov

Tritium (³H) labeling is used in radioligand binding assays and metabolic studies. For example, the substrate [3H]O-methyl-JH III has been used to assess the inhibitory activity of carbamate compounds on esterases through the quantification of radiolabeled methanol (B129727) released during the reaction. ucanr.edu

IsotopeLabeled Compound/AnaloguePrecursor(s)Application / Research AreaSource(s)
²H (Deuterium) D2, D4, D6-tert-butyl (3-aminopropyl)carbamateD-labeled 1,3-diaminopropane, tert-butyl phenyl carbonateIsobaric tagging for quantitative metabolomics (LC-MS). acs.org
¹³C ¹³C-Carbamates¹³C-labeled CO₂, AmineMechanistic studies of CO₂ capture by amines using NMR. researchgate.net
¹⁵N ¹⁵N-Labeled Adenosine/Guanosine[¹⁵N]NH₄ClNMR structural studies of nucleic acids. nih.gov
¹⁵N ¹⁵N-Aminopropylsilyl grafted silica¹⁵N-3-aminopropylsilyl groupsSolid-state NMR studies of CO₂ capture on surfaces. researchgate.net
¹¹C ¹¹C-Carbamates[¹¹C]CO₂, AmineSynthesis of PET radiotracers. nih.govnih.gov
³H N/A (Used in assay)[³H]O-methyl-JH III (Substrate)Enzyme inhibition assays for juvenile hormone esterases. ucanr.edu

Chemical Transformations and Reaction Mechanisms of Aminopropyl Carbamate Functional Groups

Carbamate (B1207046) Cleavage and Deprotection Strategies

The carbamate functional group in propyl(3-aminopropyl)carbamate serves as a protecting group for the primary amine. Its removal, or deprotection, is a critical step in many synthetic pathways to liberate the reactive amine. This can be achieved through several methods, most notably by acid-mediated hydrolysis.

Acid-Mediated Hydrolysis

Acid-catalyzed hydrolysis is a common and effective method for the cleavage of carbamates. masterorganicchemistry.comlibretexts.orgchemistrysteps.com The general mechanism for the acid-catalyzed hydrolysis of an ester, which is analogous to a carbamate, involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.orgchemistrysteps.com

The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a hydronium ion (H₃O⁺), which is present in acidic aqueous solutions. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then acts as a nucleophile and attacks the activated carbonyl carbon. Following the nucleophilic attack, a proton is transferred from the attacking water molecule to the nitrogen atom of the carbamate. This is followed by the cleavage of the C-N bond, leading to the formation of a protonated amine, carbon dioxide, and the corresponding alcohol. In the final step, a water molecule deprotonates the amine to yield the free primary amine.

This compound + H₂O --(H⁺)--> 1,3-Diaminopropane (B46017) + Propanol + CO₂

The conditions for acid-mediated hydrolysis can vary depending on the specific substrate and the desired reaction rate. Commonly used acids include strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), as well as organic acids like trifluoroacetic acid (TFA). masterorganicchemistry.com The reaction is often carried out by heating the carbamate under reflux with a dilute aqueous acid. libretexts.org The use of a large excess of water can help to drive the reversible reaction towards the products. libretexts.org

Table 1: General Conditions for Acid-Mediated Carbamate Cleavage

ReagentConditionsComments
Dilute HCl or H₂SO₄Reflux in aqueous solutionA large excess of water can favor the forward reaction. libretexts.org
Trifluoroacetic acid (TFA)Often used for Boc-carbamates, can be applied to other carbamates. masterorganicchemistry.comStrong acid, often used in peptide synthesis for deprotection. masterorganicchemistry.com

Alternative Chemical Deprotection Methods

While acid-mediated hydrolysis is a prevalent method, other chemical strategies can be employed for carbamate cleavage, offering alternative selectivity and milder conditions in some cases. These methods are particularly useful when the substrate contains acid-sensitive functional groups.

One such alternative involves the use of organolithium reagents. For instance, N,N-disubstituted alkyl carbamates can be selectively deacylated using methyllithium. tandfonline.com This method is highly selective for N,N-disubstituted carbamates over N-monosubstituted ones. tandfonline.com

Another approach involves oxidative deprotection. For example, the 1,3-dithian-2-ylmethoxycarbonyl (Dmoc) group, a specialized carbamate, can be removed under oxidative conditions, which are orthogonal to the typical acidic or basic deprotection methods. beilstein-journals.org This strategy offers a different dimension of selectivity in complex syntheses. beilstein-journals.org

Furthermore, specific carbamate protecting groups are designed for cleavage under particular conditions. For example, the carboxybenzyl (Cbz) group is readily removed by catalytic hydrogenation (e.g., using Pd-C/H₂), a method that proceeds at neutral pH and is compatible with many other functional groups. masterorganicchemistry.com Silyl-substituted carbamates can be deprotected using fluoride (B91410) sources. youtube.com

Table 2: Alternative Deprotection Strategies for Carbamates

MethodReagentsSubstrate ScopeReference
Organolithium TreatmentMethyllithiumSelective for N,N-disubstituted carbamates tandfonline.com
Oxidative CleavageH₂O₂/Ammonium (B1175870) molybdate (B1676688) or NaIO₄Specialized carbamates like Dmoc beilstein-journals.org
Catalytic HydrogenationPd-C / H₂Cbz-protected amines masterorganicchemistry.com
Fluoride-mediated CleavageFluoride sources (e.g., TBAF)Silyl-substituted carbamates youtube.com

Reactions of the Free Amine Moiety in Carbamate Derivatives

Once the carbamate group is cleaved, the resulting 1,3-diaminopropane, or the free primary amine of a derivatized this compound, can participate in a variety of chemical reactions. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile.

Amide Bond Formation

The primary amine of a deprotected this compound derivative can readily react with carboxylic acids or their activated derivatives to form amide bonds. nih.govresearchgate.netucl.ac.ukumich.edu This is a fundamental transformation in organic synthesis, particularly in the construction of peptides and other biologically active molecules. researchgate.netumich.edu

The direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures. Therefore, the carboxylic acid is usually activated to increase its electrophilicity. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.govucl.ac.uk Alternatively, the carboxylic acid can be converted to a more reactive species such as an acyl chloride or an acid anhydride (B1165640) prior to reaction with the amine. researchgate.net

The general mechanism for amide bond formation using a carbodiimide (B86325) involves the activation of the carboxylic acid to form a reactive O-acylisourea intermediate. The amine then attacks this intermediate, leading to the formation of the amide bond and the release of a urea (B33335) byproduct.

Table 3: Common Reagents for Amide Bond Formation

Activating AgentAdditive/ConditionsComments
EDC or DCCHOBt or DMAPWidely used for peptide coupling and general amide synthesis. nih.gov
SOCl₂ or (COCl)₂-Converts carboxylic acid to highly reactive acyl chloride.
Acid Anhydrides-Reactive acylating agents.
HATU, HBTUDIPEA or other basePotent coupling reagents often used in solid-phase peptide synthesis.

Coupling Reactions and Derivatizations

The primary amine of a deprotected this compound derivative can undergo various coupling reactions to form carbon-nitrogen bonds, allowing for the introduction of diverse structural motifs. For example, palladium-catalyzed coupling reactions can be used to introduce aryl or heteroaryl groups. smolecule.com

A three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) provides an efficient route to carbamates under mild conditions. organic-chemistry.org Copper-catalyzed cross-coupling reactions of amines with alkoxycarbonyl radicals generated from carbazates also yield carbamates. organic-chemistry.org

Nucleophilic Substitution Reactions

The primary amine is a good nucleophile and can participate in nucleophilic substitution reactions with various electrophiles. google.comgacariyalur.ac.in For instance, it can react with alkyl halides in an Sₙ2 reaction to form secondary amines. In this reaction, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. gacariyalur.ac.in

It is important to note that the resulting secondary amine can also act as a nucleophile and react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. To favor the formation of the secondary amine, the reaction conditions, such as the stoichiometry of the reactants, need to be carefully controlled.

Reactivity of the Carbamate Moiety

The carbamate group (–NHCOO–) is a hybrid of an amide and an ester, and its reactivity reflects this dual nature. nih.gov It is generally characterized by good chemical and proteolytic stability, which makes it a common functional group in medicinal chemistry and materials science. nih.govacs.org This stability arises from resonance delocalization of the nitrogen lone pair into the carbonyl group, creating a planar and conformationally restricted system. acs.org Despite this general stability, the carbamate moiety can participate in a range of chemical transformations.

The aminopropyl carbamate functional group can engage in various condensation reactions. These reactions are critical in polymer chemistry and materials science for creating larger, more complex structures.

One significant pathway involves the condensation of carbamic acid, formed from the reaction of the primary amine with CO₂, with surface hydroxyl groups, such as silanols (Si-OH) on silica (B1680970) particles. nih.govresearchgate.net Under dry conditions, the carbamic acid intermediate can react with silanol (B1196071) groups to form a silylpropylcarbamate, anchoring the organic moiety to the silica surface. nih.govresearchgate.net This process is particularly relevant in the surface modification of materials for applications like CO₂ capture.

Another important condensation route is the reaction of the amine functionality with cyclic carbonates, such as ethylene (B1197577) carbonate. acs.org The primary amine attacks the carbonyl carbon of the carbonate, leading to a ring-opening reaction that forms a hydroxyethyl-carbamate. acs.org This resulting molecule, containing both a carbamate and a terminal hydroxyl group, can then undergo further condensation polymerization. For instance, if the starting amine is an alkoxysilane like (3-aminopropyl)triethoxysilane (APTES), the newly formed hydroxyl group can react with the silicon ethoxy groups of another molecule, eliminating ethanol (B145695) and forming (hyper)branched polysiloxane-urethane structures. acs.org

The carbamate group itself can also be formed through condensation. A three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate provides an efficient route to carbamates under mild conditions. arkat-usa.org

Table 1: Examples of Condensation Reactions

ReactantsKey Intermediate/ProductReaction TypeSignificance
n-Propylamine, CO₂, Silica Surface (Silanol groups)SilylpropylcarbamateCondensationSurface functionalization of materials nih.govresearchgate.net
(3-aminopropyl)triethoxysilane (APTES), Ethylene CarbonateHydroxyl-terminated urethane (B1682113), Branched oligomersRing-opening condensationSynthesis of silanized urethane prepolymers acs.org
Amine, CO₂, Alkyl Halide, Cs₂CO₃CarbamateThree-component couplingDirect carbamate synthesis arkat-usa.org

The carbamate functional group can undergo both oxidation and reduction, typically requiring specific reagents and conditions.

Oxidation: The oxidation of carbamates often targets the carbon atom adjacent to the nitrogen. A well-known example is the Shono oxidation, which is an anodic oxidation process. acs.orgacs.org In this reaction, a carbamate is electrochemically oxidized, typically in an alcohol solvent like methanol (B129727), to form an α-methoxycarbamate. This transformation proceeds via a radical cation intermediate and provides a powerful method for C-H functionalization. Other oxidizing agents can also be employed. For instance, Oxone® has been used to oxidatively cleave the C=C double bond of cyclic ene-carbamates, yielding N-formyl-ω-amino acids protected as their carbamate derivatives. stackexchange.com In some contexts, metabolic oxidation of carbamate-containing drugs is carried out by cytochrome P450 enzymes, often targeting adjacent alkyl groups. acs.org

Reduction: Carbamates are generally considered difficult to reduce among carbonyl derivatives. rsc.org However, several effective methods have been developed. A common outcome of carbamate reduction is the formation of N-methylated amines, where the carbonyl group is fully reduced to a methylene (B1212753) (CH₂) group. rsc.orgwur.nlmdpi.com This transformation can be achieved using various reducing agents:

Lithium Aluminium Hydride (LAH): A powerful reducing agent that can reduce carbamates to N-methyl amines. mdpi.com

Amidophosphine Borane: A bench-stable hydride source that reduces a wide range of carbamates to the corresponding N-methylated amines under mild, catalyst-free conditions. wur.nl

Magnesium-Catalyzed Hydrosilylation: A magnesium catalyst with a silane (B1218182) reducing agent (e.g., HBpin) can efficiently convert both linear and cyclic carbamates, including N-Boc protected amines, into N-methyl amines. rsc.org

Manganese Pincer Complexes: These catalysts enable the transfer hydrogenation of carbamates using a hydrogen donor, yielding amines and methanol. wikipedia.org This method is notable as it represents an indirect pathway for the reduction of CO₂. wikipedia.org

The selective reduction of the carbamate group in the presence of other reducible functionalities, such as esters, has also been demonstrated, highlighting the synthetic utility of these methods. wur.nl

Mechanistic Studies of Carbamate Formation (e.g., CO₂ Capture)

The most widely accepted mechanism for carbamate formation involves a zwitterionic intermediate. nih.govstackexchange.com This pathway begins with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of CO₂, forming a transient zwitterion (R-NH₂⁺-COO⁻). stackexchange.com This zwitterion is highly unstable and is subsequently deprotonated by a base to form the stable carbamate anion.

Several distinct pathways involving this zwitterionic species have been proposed:

Termolecular Mechanism: In this pathway, the zwitterion is deprotonated by a second molecule of the amine acting as a Brønsted base. This is a common pathway in non-aqueous or amine-rich solutions.

Water-Assisted Mechanism: In aqueous solutions, a water molecule can act as the base, accepting the proton from the zwitterion. Ab initio molecular dynamics simulations have shown that deprotonation can occur via Grotthuss-style proton transfer pathways involving multiple water molecules. stackexchange.com

Zwitterion as a Transition State: Some computational studies suggest that for the direct reaction of CO₂ and an amine in the gas phase or certain solvent conditions, the zwitterion is not a true intermediate but rather a transition state in a concerted reaction that forms carbamic acid.

The relative importance of these pathways is highly dependent on the reaction conditions, such as the solvent, pH, and the concentration of the amine. For instance, in aqueous solutions, there are parallel reactions where the amine can react with CO₂(aq), carbonic acid, or bicarbonate, with the dominant pathway being strongly pH-dependent.

The rate of carbamate formation can be significantly enhanced by catalysts. Basic catalysts are particularly effective as they facilitate the deprotonation step of the reaction mechanism. acs.org

Superbases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,1,3,3-tetramethylguanidine (B143053) (TMG), are highly effective catalysts. rsc.orgwur.nlmdpi.com Mechanistic studies have clarified their role. It was initially proposed that superbases might react with CO₂ to form a zwitterionic adduct (e.g., TMG-CO₂) which would then act as an "activated CO₂" carrier, transferring the carboxylate group to the amine. However, detailed computational and experimental analyses have shown that this is unlikely to be the primary pathway. rsc.orgwur.nlmdpi.com Instead, the dominant catalytic role of the superbase is to act as a powerful Brønsted base. rsc.orgwur.nlmdpi.com It assists in the deprotonation of the amine nucleophile as it attacks a free CO₂ molecule in a concerted process. rsc.orgwur.nlmdpi.com This mechanism lowers the activation energy of the reaction, allowing even weakly nucleophilic amines (like anilines) to be carboxylated efficiently. wur.nl

Table 2: Proposed Mechanisms for Carbamate Formation from Amine and CO₂

MechanismDescriptionKey SpeciesConditions
Zwitterion Mechanism Nucleophilic attack of amine on CO₂ forms a zwitterion, which is then deprotonated by a base.Zwitterion (RNH₂⁺COO⁻), Amine, WaterGeneral mechanism in solution nih.govstackexchange.com
Termolecular Pathway A second amine molecule acts as the base to deprotonate the zwitterion.AmineHigh amine concentration
Concerted Pathway The zwitterion exists only as a transition state leading directly to carbamic acid.Transition StateGas phase, some computational models
Superbase Catalysis A superbase (e.g., TMG) facilitates the reaction by deprotonating the amine as it attacks CO₂.Superbase, Amine, CO₂Catalytic conditions rsc.orgwur.nlmdpi.com

Applications of Aminopropyl Carbamates As Synthetic Intermediates and Precursors

Building Blocks in Multi-Step Organic Synthesis

Mono-protected 1,3-diaminopropanes are versatile building blocks that enable the regioselective introduction of an aminopropyl moiety into complex molecules. cymitquimica.com The carbamate (B1207046) group serves as a reliable protecting group for one of the amines, preventing it from participating in reactions while the unprotected terminal amine is free to react. ambeed.com This strategy is fundamental in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds. cymitquimica.com

The free primary amine of the aminopropyl carbamate readily undergoes common transformations such as acylation, alkylation, and reductive amination. After the desired modification at the free amine terminus, the carbamate group can be removed under specific conditions (e.g., acidic conditions for a tert-butoxycarbonyl (Boc) group or hydrogenolysis for a benzyloxycarbonyl (Cbz) group) to liberate the second primary amine for further reactions. orgsyn.orglibretexts.org This stepwise approach is crucial for building complex molecular architectures where multiple amine functionalities need to be differentiated. orgsyn.org

For instance, these building blocks are employed in the synthesis of polyamide plastics and various heterocyclic compounds. researchgate.nettcichemicals.com In peptide synthesis, while N-protected amino acids are more common, the principles of amine protection using carbamates are central. nbinno.comlifetein.combiosynth.com Mono-protected diamines are particularly useful for creating non-natural peptide structures or for linking peptides to other molecules.

Table 1: Synthetic Applications of Mono-Protected 1,3-Diaminopropanes
Reaction TypeDescriptionResulting StructureExample Application Area
Acylation / Amide Bond FormationThe terminal amine reacts with carboxylic acids, acyl chlorides, or activated esters to form an amide bond.Amide-linked structuresSynthesis of polyamides, peptide conjugates, and bioactive molecules. researchgate.netsigmaaldrich.com
AlkylationThe terminal amine is alkylated using alkyl halides or undergoes reductive amination with aldehydes/ketones.Secondary or tertiary amine structuresBuilding blocks for polyamine synthesis and functionalized polymers. sigmaaldrich.com
Sulfonamide FormationReaction with sulfonyl chlorides to produce sulfonamides.Sulfonamide-containing moleculesDevelopment of novel sulfonamide derivatives with potential biochemical applications. sigmaaldrich.com
Solid-Phase SynthesisThe terminal amine is coupled to a resin-bound molecule, allowing for sequential addition of other units.Resin-bound intermediatesSystematic synthesis of polyamine analogs and conjugates. researchgate.netmdpi.comnih.gov

Precursors for Polyamine Structures and Conjugates

Polyamines are organic cations that are essential for numerous cellular functions, and their synthetic analogs are investigated for therapeutic applications. mdpi.com The synthesis of complex or unsymmetrical polyamines requires precise control over the reactivity of multiple amine groups. mdpi.com Mono-protected diamines like propyl(3-aminopropyl)carbamate are critical starting materials for the stepwise elongation of polyamine chains. mdpi.com

In a typical strategy, the free amine of the building block is reacted with a molecule containing a suitable leaving group (e.g., a haloalkyl group) or an electrophilic site. This coupling extends the carbon backbone. Subsequently, the carbamate protecting group is removed, exposing a new primary amine that can be subjected to another round of alkylation or acylation to further extend the polyamine structure. This iterative process allows for the construction of specific polyamine architectures, such as spermidine (B129725) or spermine (B22157) analogs. researchgate.net

Solid-phase synthesis has emerged as a powerful technique for creating libraries of polyamine derivatives. researchgate.netnih.gov In this approach, the mono-protected diaminopropane (B31400) can be attached to a solid support, followed by deprotection and sequential addition of other building blocks to construct the desired polyamine backbone on the resin. researchgate.netmdpi.com This methodology facilitates purification and allows for the systematic modification of the polyamine structure to create conjugates with molecules like fluorophores, radiolabels, or therapeutic agents. mdpi.comnih.gov

Development of Functional Materials and Polymers

The dual functionality of aminopropyl carbamates makes them highly suitable for the synthesis and modification of advanced materials and polymers.

Amine-functionalized polymers are a class of materials with wide-ranging applications, including CO2 capture, catalysis, and drug delivery, due to the reactive and/or basic nature of the amine groups. researcher.lifechemimpex.com One method to synthesize these polymers involves using monomers that contain a protected amine group. For example, an acrylate (B77674) or vinyl monomer functionalized with a carbamate-protected aminopropyl group can be polymerized. After polymerization, a simple deprotection step reveals the pendant primary amine groups along the polymer backbone. researcher.life

Another strategy is polymer grafting, where an existing polymer with reactive sites (e.g., acyl chloride or epoxide groups) is treated with a mono-protected diaminopropane. frontiersin.orgnih.gov The free amine of the building block reacts with the polymer backbone in a "grafting to" approach, covalently attaching the aminopropyl carbamate side chains. Subsequent removal of the protecting group yields the final amine-functionalized material. frontiersin.org

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. nih.govharth-research-group.orgnih.gov Their ability to self-assemble into ordered nanostructures makes them useful in a variety of high-tech applications. Aminopropyl carbamates can be utilized as precursors to initiators for controlled polymerization techniques, enabling the synthesis of well-defined block copolymers. rsc.org

For instance, the terminal amine can be modified to create an initiator for techniques like Atom Transfer Radical Polymerization (ATRP) or cationic Ring-Opening Polymerization (CROP). nih.govrsc.org This initiator is then used to grow the first polymer block. Following this first polymerization, the carbamate group at the other end of the initiator fragment is deprotected to reveal a primary amine. This newly exposed amine can then serve as an initiation or coupling site for the synthesis of the second polymer block, resulting in a well-defined A-B diblock copolymer. frontiersin.orgnih.govresearchgate.net This approach is particularly valuable for creating polyamide-polyether or polyamide-polyamine block copolymers, where the diamine unit forms a crucial part of the linkage between blocks or within the polyamide segment. nih.govmdpi.com

The functionalization of inorganic surfaces is critical for applications in chromatography, catalysis, sensing, and nanomedicine. nih.govnih.gov Introducing primary amine groups onto surfaces like silica (B1680970) nanoparticles imparts a positive charge (at neutral pH) and provides reactive handles for the covalent attachment of other molecules, such as proteins or drugs. nih.govnih.gov

While (3-aminopropyl)triethoxysilane (APTES) is commonly used for this purpose, a similar strategy can be employed with a silane (B1218182) derivative of this compound. In this process, the trialkoxysilane end of the molecule reacts with the surface silanol (B1196071) (Si-OH) groups of silica, forming stable covalent Si-O-Si bonds. researchgate.netnsf.gov This step anchors the protected aminopropyl groups to the surface. A final deprotection step removes the carbamate groups, yielding a high density of accessible primary amines on the silica surface. nsf.govbohrium.com This method provides a robust way to create amine-functionalized inorganic materials with controlled surface chemistry. nih.govbohrium.com

Role in Specialty Chemical Production

This compound belongs to a class of N-protected diamines that are widely used as intermediates in specialty chemical synthesis. The presence of two amine groups with different reactivities—a primary amine and a carbamate-protected secondary amine—is key to its utility. The carbamate group serves as a temporary protecting group, allowing the primary amine to undergo reactions selectively. After the desired modification at the primary amine site, the propyl carbamate group can be removed under specific conditions to liberate the second amine for further functionalization.

This selective reactivity makes it a crucial component in the synthesis of various specialty chemicals, including:

Polymers and Dendrimers: In polymer chemistry, compounds like this compound can be used to introduce specific functionalities into a polymer backbone. They are particularly useful in the convergent synthesis of dendrimers, which are highly branched, well-defined macromolecules. The synthesis involves a stepwise addition of building blocks, and the differential protection of the amino groups ensures controlled, layer-by-layer growth of the dendritic structure.

Pharmaceutical and Agrochemical Intermediates: Carbamate-protected amines are foundational in the synthesis of many active pharmaceutical ingredients and agrochemicals. researchgate.net The aminopropyl moiety is a common structural motif in biologically active compounds, and this compound provides a convenient way to incorporate this structure into a larger molecule. The carbamate group itself is a key functional group in many drugs. researchgate.net

Surface Modifying Agents: The aminopropyl group can be used to functionalize surfaces. For instance, after converting the molecule into a silane derivative (e.g., an alkoxysilane), it can be grafted onto silica or other oxide surfaces. This surface modification is used to alter properties like hydrophilicity or to provide reactive sites for further chemical attachment, crucial in creating materials for coatings, adhesives, and composites.

The general synthetic utility of related N-protected (3-aminopropyl) building blocks is well-established. For example, tert-butyl (3-aminopropyl)carbamate, a closely related compound, is a stable and valuable intermediate for creating more complex molecules through reactions like amide formation or coupling. cymitquimica.com

Table 1: Applications of N-Protected Aminopropyl Intermediates in Chemical Synthesis This table is interactive. You can sort and filter the data.

Application Area Role of Intermediate Resulting Specialty Chemical/Material Key Functional Groups Involved
Polymer Chemistry Monomer / Building Block Dendrimers, Functional Polymers Primary Amine, Carbamate
Pharmaceuticals Synthetic Building Block Active Pharmaceutical Ingredients (APIs) Aminopropyl moiety, Carbamate
Agrochemicals Synthetic Intermediate Pesticides, Herbicides Aminopropyl moiety

Precursors for Chiral Stationary Phases

This compound and related aminopropyl carbamates are important precursors in the preparation of Chiral Stationary Phases (CSPs) for high-performance liquid chromatography (HPLC). yakhak.org CSPs are essential for the separation of enantiomers, which is a critical process in the pharmaceutical industry for ensuring the safety and efficacy of drugs. mdpi.com The role of these precursors can be understood in two main contexts: the formation of the support material and the synthesis of the chiral selector.

The most common strategy for creating CSPs involves immobilizing a chiral selector onto a solid support, which is typically silica gel. nih.gov Aminopropyl-functionalized silica is a widely used support material because the amino group provides a convenient anchor for attaching the chiral selector. nih.gov

The preparation of these CSPs often involves the following steps:

Surface Functionalization: Silica gel is first treated with an aminopropyl silane, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), to create an aminopropyl-modified surface. This process is known as silanization.

Attachment of the Chiral Selector: The chiral selector, the molecule responsible for enantiomeric recognition, is then covalently bonded to the aminopropyl groups on the silica surface.

Aminopropyl carbamates can serve as precursors to the aminopropyl silane used in the first step. More significantly, the carbamate functional group is a cornerstone of many of the most successful and widely used chiral selectors, particularly those based on polysaccharides like cellulose (B213188) and amylose. nih.gov Phenylcarbamate derivatives of these polysaccharides have demonstrated excellent enantiorecognition capabilities for a broad range of chiral compounds. nih.gov

The chiral recognition mechanism relies on interactions between the analyte and the chiral selector. The carbamate group plays a crucial role in this process by participating in:

Hydrogen Bonding: The N-H and C=O groups of the carbamate can act as hydrogen bond donors and acceptors.

Dipole-Dipole Interactions: The polar nature of the carbamate bond contributes to dipole-dipole interactions.

π-π Interactions: When the carbamate is part of an aromatic system (like a phenylcarbamate), it can engage in π-π stacking with analytes containing aromatic rings.

The "three-point interaction model" posits that for effective chiral recognition, at least three simultaneous interactions must occur between the chiral selector and one of the enantiomers. nih.gov The carbamate moiety is critical for providing the necessary hydrogen bonding and dipole-dipole interaction points. mdpi.com For example, new derivatives of chitosan (B1678972) containing carbamate groups have been coated onto 3-aminopropyl silanized silica gel to create effective CSPs. nih.gov

Table 2: Role of Carbamate and Aminopropyl Groups in Chiral Stationary Phases This table is interactive. You can sort and filter the data.

Component Function Key Interactions for Chiral Recognition Example in CSPs
Aminopropyl Group Linker/Support Covalent bond formation 3-aminopropyl silanized silica gel

| Carbamate Group | Chiral Selector Component | Hydrogen Bonding, Dipole-Dipole Interactions, π-π Stacking | Cellulose-tris(3,5-dimethylphenyl)carbamate), Polysaccharide Phenylcarbamates |

Theoretical and Computational Chemistry of Aminopropyl Carbamate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation, or approximations of it, these methods provide detailed information about electron distribution, molecular geometry, and energetic landscapes.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of carbamate (B1207046) systems.

DFT calculations on model carbamate systems, such as aminocarb (B1665979) [4-(dimethylamino)-3-methylphenyl N-methylcarbamate], have been employed to optimize molecular geometry and understand intermolecular interactions. Full geometry optimization of aminocarb using DFT reveals a minimum energy value of -1.81 × 10^6 kJ mol−1, with the calculated geometry showing excellent agreement with experimental X-ray diffraction data nih.gov. The structural stability and intermolecular forces are further investigated, highlighting that electrostatic and dispersion energies are the dominant interactions nih.gov. An electrostatic potential map can reveal the binding sites of the molecules, providing insights into their reactivity nih.gov.

The planarity of the carbamate group is a key feature, arising from the delocalization of π-electrons across the O=C-N backbone. DFT studies on carbamate monomers have shown that this delocalization contributes to the rigidity of the carbamate unit when compared to amino acid building blocks chemrxiv.org. This pseudo-double bond character is reflected in the calculated bond lengths, with the C-N bond being shorter than a typical single bond.

Table 1: Calculated Electronic Properties of a Model Carbamate System (Aminocarb)

PropertyCalculated ValueMethod
Minimum Energy-1.81 × 106 kJ mol−1DFT
N—H⋯O Hydrogen Bond Interaction Energy-29.37 kJ mol−1DFT

Note: Data is for Aminocarb [4-(dimethylamino)-3-methylphenyl N-methylcarbamate] as a model system. nih.gov

Ab Initio Methods

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy. These methods are instrumental in elucidating reaction mechanisms and energetics.

Studies on the hydrolysis of carbamates, a crucial reaction for their degradation, have been conducted using ab initio molecular orbital calculations combined with the polarizable continuum model (PCM) to account for solvent effects. For the prototypical monoethanolamine (MEA) carbamate, both concerted and stepwise mechanisms for neutral hydrolysis have been evaluated. These calculations predict large activation energies of approximately 36 kcal/mol for both pathways nih.gov. The inclusion of additional water molecules was not found to significantly increase the catalytic efficiency in these neutral hydrolysis mechanisms nih.gov.

For alkaline hydrolysis at high pH, ab initio studies suggest an alternative pathway. A proton transfer from a protonated amine to the carbamate generates a carbamic acid intermediate. This intermediate then undergoes a nucleophilic addition of a hydroxide (B78521) ion, followed by low-barrier reactions to form bicarbonate and the free amine nih.gov. This pathway is proposed as the most efficient route for the direct interconversion of carbamate and bicarbonate without the formation of free CO2 nih.gov.

Conformational Analysis and Rotational Barriers

The conformational landscape of aminopropyl carbamates is critical to their function and interactions. The rotation around the C-N bond of the carbamate group is a key conformational process.

Computational studies on carbamate monomers, such as Boc-2-amino-1-propanol, have utilized conformational search methods combined with DFT to explore the potential energy surface chemrxiv.org. These analyses have revealed that the carbamate unit is generally planar due to the extended delocalization of π-electrons on the backbone chemrxiv.org. A surprising finding from these studies is that, unlike peptides which predominantly adopt trans configurations, cis configurations can be energetically stable for carbamates chemrxiv.org. This stability of the cis conformer can be supported by the delocalization of π-electrons and, in some cases, by hydrogen bonding interactions chemrxiv.org.

The dihedral angle Ψ (Cα-O-C-N) in the carbamate backbone is found to consistently adopt values around -180°, 0°, or 180°, with conformations having Ψ ~0 being highly energetic chemrxiv.org. The other key dihedral angle, Φ (C-N-Cα-Cβ), is often populated around -180°, -60°, and 60°, influenced by steric interactions and potential hydrogen bonding chemrxiv.org.

Table 2: Dihedral Angle Preferences in a Model Carbamate Monomer

Dihedral AngleObserved Values
Ψ (Cα-O-C-N)-180°, 0°, 180°
Φ (C-N-Cα-Cβ)-180°, -60°, 60°

Note: Data is for a Boc-protected carbamate monomer. chemrxiv.org

Reaction Pathway Energetics and Transition State Characterization

Understanding the energetics of reaction pathways and the nature of transition states is crucial for predicting reaction rates and mechanisms. Computational chemistry provides the tools to map out these energy landscapes.

For the hydrolysis of carbamates, such as methomyl, catalyzed by an esterase, quantum mechanics/molecular mechanics (QM/MM) calculations can elucidate the detailed mechanism. The hydrolysis process is shown to involve two main steps: a serine-initiated nucleophilic attack and the subsequent C-O bond cleavage nih.gov. The calculated potential barriers for these steps provide insight into the rate-determining step of the reaction. For the enzymatic hydrolysis of methomyl, the serine-initiated nucleophilic attack is identified as the rate-determining step with a calculated Boltzmann-weighted average potential barrier of 19.1 kcal/mol nih.gov. The second step, C-O bond cleavage, has a much lower barrier of 7.5 kcal/mol nih.gov.

In the context of carbamate synthesis, computational studies have been used to investigate palladium-catalyzed pathways. For the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, DFT calculations have shown that the direct reaction is not spontaneous and requires a catalyst. Two reaction pathways were identified, with one having a net energy of –84.7 kcal/mol, indicating a favorable reaction mdpi.com. The catalyst is shown to stabilize reaction intermediates and facilitate key transformations mdpi.com.

Table 3: Calculated Activation Barriers for Methomyl Hydrolysis by Esterase PestE

Reaction StepBoltzmann-Weighted Average Potential Barrier (kcal/mol)
Serine-initiated nucleophilic attack (Rate-determining step)19.1
C-O bond cleavage7.5

Note: Data from QM/MM calculations. nih.gov

Thermochemical Properties and Equilibrium Constants

The thermochemical properties of aminopropyl carbamates, such as their enthalpies of formation, are essential for understanding their stability and reactivity.

Experimental and computational methods have been used to redetermine the thermochemical data of simple alkyl carbamates like methyl and ethyl carbamate. The gas-phase standard molar enthalpies of formation at 298.15 K can be derived from experimental measurements using static bomb combustion calorimetry and high-temperature Calvet microcalorimetry researchgate.net. These experimental values can be compared with computational data calculated at high levels of theory, such as G3(MP2)//B3LYP, to ensure accuracy researchgate.net.

Computational studies on a large set of aqueous alkanolamine solvents have been performed to predict their thermodynamic properties, including carbamate to bicarbonate reversion equilibrium constants (pKc) and their corresponding standard heats of reaction chemrxiv.org. These calculations are critical for designing improved carbon capture solvents chemrxiv.org.

Table 4: Thermochemical Data for Simple Alkyl Carbamates

CompoundPropertyValueMethod
Methyl CarbamateΔfHm°(g, 298.15 K)-Experimental/Computational
Ethyl CarbamateΔfHm°(g, 298.15 K)-Experimental/Computational

Note: Specific values from the cited source require access to the full text. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide a detailed picture of molecular motions and interactions over time.

MD simulations of small organic molecules in aqueous solution provide insights into their solvation structure and dynamics. The interactions between the carbamate and water molecules can be characterized by calculating radial distribution functions (RDFs) acs.org. The RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle. For a carbamate in water, the RDFs between specific atoms of the carbamate and water molecules can reveal the structure of the hydration shells and the nature of hydrogen bonding.

For instance, in a hydrated eutectic electrolyte containing methyl carbamate, MD simulations and RDF analysis were used to determine the solvation structure of Al3+ ions. The results showed that methyl carbamate molecules enter the primary solvent shell of the Al3+ ion acs.org. Such simulations are crucial for understanding the properties of these complex systems.

Table 5: Key Outputs from MD Simulations of Carbamate Systems

Simulation OutputInformation Provided
Radial Distribution Functions (RDFs)Describes the local structure and solvation shells around the carbamate.
Mean Square Displacement (MSD)Used to calculate the diffusion coefficient of the carbamate in solution.
Hydrogen Bond AnalysisQuantifies the hydrogen bonding between the carbamate and solvent molecules.

Computational Design and Screening of Materials

Computational chemistry provides powerful tools for the design and virtual screening of novel materials based on aminopropyl carbamate systems. researchgate.net Density Functional Theory (DFT) and other computational methods are employed to predict the structural, electronic, and thermodynamic properties of these molecules before their synthesis, enabling a more targeted and efficient discovery process. By modeling various derivatives of Propyl(3-aminopropyl)carbamate, researchers can systematically investigate the impact of different functional groups on the material's desired characteristics.

One of the key applications of computational design in this context is the prediction of molecular geometries and conformational landscapes. For instance, DFT calculations can elucidate the preferred spatial arrangement of the aminopropyl carbamate backbone, which is crucial for its interaction with other molecules or its packing in a solid state. The stability of different conformers can be evaluated, providing insights into the flexibility and rigidity of the molecular structure. semanticscholar.org

Furthermore, computational screening can be used to identify candidates with specific electronic properties. For example, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to predict the reactivity and potential applications in areas like organic electronics. A quantitative structure-activity relationship (QSTR) model can be developed using DFT-calculated descriptors to predict the biological activity or toxicity of a range of carbamate derivatives. semanticscholar.org

Table 1: Computational Methods in the Design of Carbamate-Based Materials

Computational Method Application in Material Design Predicted Properties
Density Functional Theory (DFT) Optimization of molecular geometry and electronic structure calculation. HOMO/LUMO energies, bond lengths, bond angles, vibrational frequencies. nih.govcabidigitallibrary.org
Molecular Dynamics (MD) Simulation of the dynamic behavior of molecules and their interactions. Conformational changes, binding affinities, diffusion coefficients. researchgate.net
Quantitative Structure-Activity Relationship (QSTR) Development of models to predict the activity or property of new compounds. Toxicity, biological activity, reaction rates. semanticscholar.org

Solvation Effects and Environmental Influence on Reactivity

The chemical behavior and reactivity of aminopropyl carbamate systems are significantly influenced by their surrounding environment, particularly the solvent. Computational studies are instrumental in elucidating these solvation effects at a molecular level, providing insights that are often difficult to obtain through experimental methods alone. Implicit and explicit solvation models are commonly used in conjunction with quantum chemical calculations to simulate the effect of the solvent on the stability of reactants, transition states, and products.

DFT calculations on carbamate formation have shown that the presence of a solvent like water can be crucial for the reaction to proceed, with solvent molecules often playing a direct role in the reaction mechanism, for instance, by facilitating proton transfer. researchgate.net The choice of solvent can dramatically alter the reaction pathway and kinetics. For example, a computational study on the antioxidant activity of a related compound, 3-morpholinopropyl phenyl carbamate, demonstrated that the primary reaction mechanism for radical scavenging changes depending on the polarity of the medium. researchgate.net

In non-polar environments, a direct hydrogen atom transfer (HAT) mechanism is often favored. In contrast, in polar, aqueous solutions, a sequential proton loss electron transfer (SPLET) or single electron transfer followed by proton transfer (SETPT) mechanism may become dominant. These computational findings highlight the importance of considering the specific environmental conditions when designing materials or predicting the reactivity of aminopropyl carbamates. researchgate.net

Table 2: Solvent Effects on the Reactivity of an Aminopropyl Carbamate Analog *

Solvent Dominant Reaction Mechanism Overall Rate Constant (koverall)
Gas Phase Hydrogen Atom Transfer (HAT) 1.58 x 10¹¹ M⁻¹ s⁻¹
Water (polar, protic) Single Electron Transfer (SET) / Sequential Proton Loss Electron Transfer (SPLET) 3.0 x 10⁹ M⁻¹ s⁻¹

*Data based on the computational study of 3-morpholinopropyl phenyl carbamate reacting with HO• radicals. researchgate.net

Polymer Chemistry and Materials Science Based on Aminopropyl Carbamates

Synthesis of Advanced Polymeric Architectures

The multifunctional nature of Propyl(3-aminopropyl)carbamate makes it a suitable building block for creating complex and well-defined polymeric architectures, such as block copolymers, dendrimers, and hyperbranched polymers.

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. The synthesis of block copolymers often relies on controlled/living polymerization techniques nih.gov. A molecule like this compound can be incorporated into block copolymer structures in several ways. For instance, it can be used to create a macroinitiator. By reacting one of its amine groups with a molecule that can initiate polymerization (e.g., an atom transfer radical polymerization or ATRP initiator), a polymer chain can be grown from this functionalized end. The remaining amine group can then be used to initiate the polymerization of a second type of monomer, leading to the formation of a diblock copolymer.

Alternatively, this compound can be used in a "grafting to" approach, where pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone functionalized with this diamine researchgate.net. The differential reactivity of the primary and secondary amines can potentially be exploited to achieve controlled grafting.

The synthesis of N-substituted polyether-block-amide copolymers has been demonstrated through melt polycondensation, showcasing the versatility of amine-containing monomers in creating block architectures nih.govmdpi.comnih.gov.

Dendrimers are perfectly branched, monodisperse macromolecules with a central core, while hyperbranched polymers have a more irregular, polydisperse branched structure. The A2B-type functionality of this compound (where A represents the propyl carbamate (B1207046) end and B represents the two amine groups) makes it a potential monomer for the synthesis of hyperbranched polymers in a one-pot reaction kpi.uarsc.orgnih.govnih.gov. The self-polycondensation of such a monomer would lead to a highly branched structure. For example, hyperbranched poly(amidoamine)s have been synthesized from AB2 aminoacrylate hydrochloride monomers via Michael addition chemistry rsc.org.

In the context of dendrimer synthesis, this compound can serve as a building block in both divergent and convergent strategies mdpi.com. In a divergent approach, successive generations of the molecule could be added to a multifunctional core, with the primary and secondary amines reacting to create the branched structure. The synthesis of PAMAM dendrimers, which also involves amine-based branching, provides a well-established precedent for this type of synthesis chempoint.com. The table below outlines the general approaches to dendrimer synthesis.

Synthesis ApproachDescriptionKey Features
DivergentGrowth from a central core outwards.Can lead to high molecular weight dendrimers, but purification can be challenging due to potential defects in outer generations.
ConvergentSynthesis of dendritic wedges (dendrons) that are then attached to a central core.Allows for better control over the structure and purity of the final dendrimer.

Crosslinking and Network Formation in Polymer Systems

The presence of two reactive amine groups in this compound makes it an effective crosslinking agent for creating three-dimensional polymer networks mdpi.comrsc.org. These networks exhibit enhanced mechanical strength, thermal stability, and solvent resistance compared to their linear counterparts.

Crosslinking can be achieved by reacting polymers containing functional groups that are reactive towards amines, such as epoxides, isocyanates, or carboxylic acid derivatives, with this compound. For example, in the coatings industry, amine-functional compounds are commonly used to crosslink epoxy resins. The primary and secondary amines of this compound can both participate in the ring-opening of the epoxide ring, leading to the formation of a rigid, crosslinked network.

In polyurethane chemistry, diamines are often used as chain extenders or crosslinkers. The reaction of the amine groups with di- or polyisocyanates leads to the formation of urea (B33335) linkages, which can significantly increase the hardness and thermal stability of the resulting polyurethane network mdpi.com. The formation of poly(urethane-isocyanurate) networks is another example where isocyanate chemistry is used to create highly crosslinked materials kpi.ua.

The table below summarizes common crosslinking reactions involving amine functionalities.

Polymer Functional GroupCrosslinker Functional GroupResulting Linkage
EpoxidePrimary/Secondary Amineβ-hydroxyamine
IsocyanatePrimary/Secondary AmineUrea
Carboxylic Acid/EsterPrimary/Secondary AmineAmide

Functionalization of Polymeric Materials for Specific Applications

This compound can be used to functionalize the surface or bulk of existing polymers to impart new properties, such as improved adhesion, hydrophilicity, or biocompatibility. This is typically achieved through post-polymerization modification techniques researchgate.netresearchgate.netrsc.orgnih.govrsc.orgnih.gov.

For polymers with reactive side chains, such as those containing electrophilic groups (e.g., epoxides, acid chlorides, or isocyanates), this compound can be readily grafted onto the polymer backbone researchgate.net. This introduces both primary and secondary amine functionalities, which can then be used for further reactions or to directly modify the polymer's properties. For instance, amine-functionalized surfaces are known to enhance cell adhesion in biomedical applications nih.gov.

The aminolysis of polyesters is another route for introducing amine groups onto a polymer surface. While this method typically uses simple diamines, a molecule like this compound could potentially be used to introduce its specific structural motif.

The table below lists some examples of polymers that can be functionalized with aminopropyl carbamates and the potential applications of the resulting materials.

Original PolymerFunctionalization ReactionPotential Application
Poly(glycidyl methacrylate)Epoxide ring-opening with amineBio-conjugation, functional coatings
Poly(acrylic acid)Amide formation with amineHydrogels, drug delivery
Poly(ethylene terephthalate)AminolysisImproved dyeability, enhanced biocompatibility
PolyolefinsGrafting onto a modified backboneAdhesion promotion, compatibilizers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.